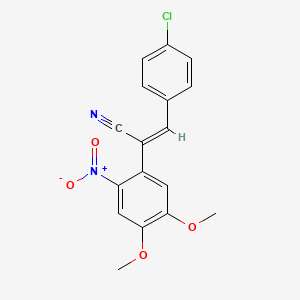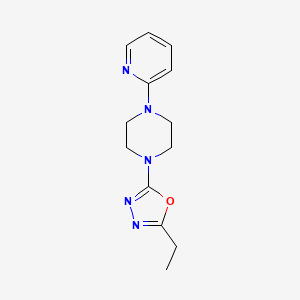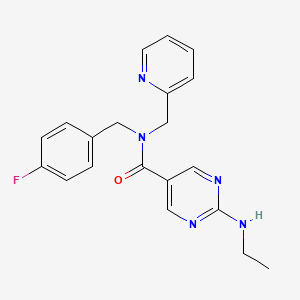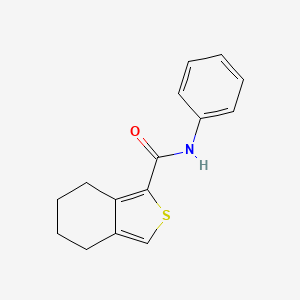![molecular formula C19H14N6O B5655113 3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5655113.png)
3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, including compounds closely related to 3-(4-Methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, has been reported in various studies. These compounds are synthesized through multiple steps involving heterocyclization, cyclization, and functionalization reactions. For instance, the synthesis of pyrazolo[4,3-e]1,2,4-triazolo[1,5-c] pyrimidines displaying potent and selective activity as A2a adenosine receptor antagonists has been developed, indicating the complexity and specificity of synthetic routes used for these compounds (Baraldi et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives is characterized by the presence of multiple nitrogen-containing heterocycles, which contribute to their unique chemical properties and biological activities. The structure-activity relationship (SAR) studies often focus on the modification of substituents on the core structure to enhance selectivity and potency towards specific biological targets. Molecular modeling and crystallography studies provide insights into the molecular interactions between these compounds and their biological targets, guiding the design of more effective derivatives.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclocondensations, N-alkylation, and selective cyclization modes, which are crucial for introducing functional groups and modifying the core structure. The reactivity of specific positions on the heterocyclic rings is influenced by the electronic and steric properties of the substituents, enabling the synthesis of a wide range of derivatives with tailored biological activities. For example, selective cyclization modes of methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates have been explored to synthesize model pyrazolo- and triazolo[1,5-α]pyrimidines (Sweidan et al., 2020).
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c1-26-15-9-7-13(8-10-15)17-22-23-19-16-11-21-25(14-5-3-2-4-6-14)18(16)20-12-24(17)19/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZFZILWSFHGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-methylphenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B5655036.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5655041.png)
![(1S*,5R*)-6-benzyl-3-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655049.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5655060.png)

![5-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B5655072.png)
![5-(4-chloro-1H-pyrazol-3-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5655075.png)
![N-ethyl-5-({4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5655091.png)
![N-methyl-3-[(2-methylpyrrolidin-1-yl)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5655092.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5655094.png)

![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)
